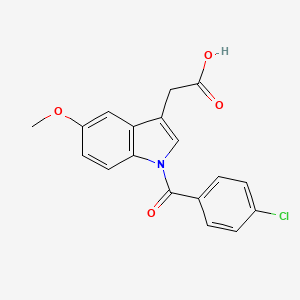

1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

Descripción general

Descripción

El análogo de indometacina 2 es un derivado de la indometacina, un fármaco antiinflamatorio no esteroideo (AINE) conocido por sus propiedades antiinflamatorias, analgésicas y antipiréticas. El análogo de indometacina 2 se ha desarrollado para mejorar los efectos terapéuticos y reducir los efectos secundarios asociados con la indometacina.

Aplicaciones Científicas De Investigación

El análogo de indometacina 2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como material de partida para sintetizar otras moléculas complejas.

Biología: Estudiado por sus efectos en los procesos celulares y las vías de señalización.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Métodos De Preparación

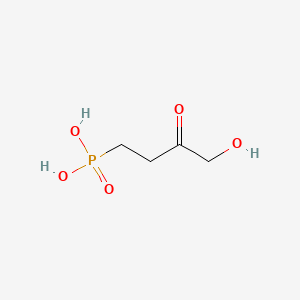

Rutas sintéticas y condiciones de reacción: La síntesis del análogo de indometacina 2 típicamente implica la modificación de la estructura del anillo indólico presente en la indometacina. Un método común comienza con la acilación del 2-(4-metoxifenil)-1-hidrazo sulfonato de sodio con cloruro de 4-clorobenzoílo, seguido de la interacción con ácido levulínico en presencia de ácido fórmico . Este método asegura la formación del análogo deseado con alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial del análogo de indometacina 2 implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. El proceso incluye medidas estrictas de control de calidad para mantener la pureza y la eficacia del producto final. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia UV se utilizan comúnmente para el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El análogo de indometacina 2 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de éster y compuestos indólicos sustituidos, que pueden modificarse aún más para aplicaciones específicas .

Mecanismo De Acción

El análogo de indometacina 2 ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX), que están involucradas en la biosíntesis de las prostaglandinas. Al inhibir estas enzimas, el compuesto reduce la inflamación, el dolor y la fiebre. Además, el análogo de indometacina 2 puede modular las vías del óxido nítrico y exhibir actividad vasoconstrictora, contribuyendo a sus efectos terapéuticos .

Compuestos similares:

Indometacina: El compuesto original con propiedades antiinflamatorias similares pero mayores efectos secundarios gastrointestinales.

Celecoxib: Un inhibidor selectivo de COX-2 con menos efectos secundarios gastrointestinales pero posibles riesgos cardiovasculares.

Sulindac: Otro análogo de indometacina con un perfil de seguridad y aplicaciones terapéuticas diferentes

Singularidad: El análogo de indometacina 2 destaca por su mayor selectividad para COX-2, lo que lleva a una reducción de los efectos secundarios gastrointestinales en comparación con la indometacina. También exhibe propiedades antiinflamatorias y analgésicas únicas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Indomethacin: The parent compound with similar anti-inflammatory properties but higher gastrointestinal side effects.

Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects but potential cardiovascular risks.

Sulindac: Another indomethacin analog with a different safety profile and therapeutic applications

Uniqueness: Indomethacin analog 2 stands out due to its enhanced selectivity for COX-2, leading to reduced gastrointestinal side effects compared to indomethacin. It also exhibits unique anti-inflammatory and analgesic properties, making it a promising candidate for further research and development .

Propiedades

Fórmula molecular |

C18H14ClNO4 |

|---|---|

Peso molecular |

343.8 g/mol |

Nombre IUPAC |

2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid |

InChI |

InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22) |

Clave InChI |

DHEMTWWLRLOBKI-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |

SMILES canónico |

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)

![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)